molecular formula C20H15N3O3S B2581896 N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide CAS No. 478248-35-0

N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide

Cat. No.: B2581896
CAS No.: 478248-35-0
M. Wt: 377.42
InChI Key: FKFVNEMKVJISPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide is a structurally complex acetamide derivative featuring a thienyl core substituted with amino (-NH₂), benzoyl (C₆H₅CO-), and cyano (-CN) groups. The thienyl ring is connected via an ether linkage to a phenyl group, which is further substituted with an acetamide moiety at the para position.

Properties

IUPAC Name

N-[4-(4-amino-5-benzoyl-3-cyanothiophen-2-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12(24)23-14-7-9-15(10-8-14)26-20-16(11-21)17(22)19(27-20)18(25)13-5-3-2-4-6-13/h2-10H,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVNEMKVJISPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-benzoyl-3-cyano-2-thienyl with 4-hydroxyphenylacetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
Target Compound Thienyl (C₄H₃S) -NH₂, -Bz, -CN ~407.4 (estimated) Benzoyl enhances lipophilicity; amino and cyano modulate electronic properties.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole (C₃H₂N₂) -Cl (×2), -CN ~336.2 Chloro groups increase reactivity but may reduce metabolic stability.
N-(4-(Benzyloxy)phenyl)acetamide Phenyl -OCH₂C₆H₅ 241.3 Benzyloxy group improves membrane permeability.
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide Phenyl -SO₂C₆H₄Cl 309.8 Sulfonyl group introduces strong electron-withdrawing effects.
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide Triazole + Thiophene -S-C₃H₅, -OCH₂C₆H₅ 462.6 Triazole-thiophene hybrid may enhance metal-binding capacity.

Key Observations :

  • Benzoyl and amino groups provide hydrogen-bonding sites absent in simpler analogs like N-(4-hydroxyphenyl)acetamide ().
  • Chloro substituents (e.g., in and ) increase molecular weight and polarity but may introduce toxicity risks.

Pharmacological Activity Comparisons

Analgesic and Anti-Inflammatory Potential
  • Phenoxy acetamide derivatives (e.g., compound 35 in ) with sulfonamide substituents exhibit analgesic activity comparable to paracetamol . The target compound’s benzoyl group may similarly enhance COX-2 inhibition, though direct evidence is lacking.
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (, compound 37) showed anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide groups are critical for activity . The absence of sulfonamide in the target compound implies divergent mechanisms.
Solubility and Bioavailability
  • N-(4-(Benzyloxy)phenyl)acetamide () has higher lipophilicity (logP ~2.5) due to the benzyloxy group, favoring blood-brain barrier penetration. The target compound’s cyano group (-CN) may reduce solubility compared to this analog.
  • Chlorinated analogs () likely exhibit lower aqueous solubility, limiting their therapeutic utility despite potent reactivity.

Critical Analysis of Limitations

  • Data Gaps : Direct comparative studies on biological activity (e.g., IC₅₀ values) between the target compound and analogs are absent in the provided evidence.
  • Structural Complexity: The target compound’s benzoyl and cyano groups may complicate synthesis and purification compared to simpler derivatives like N-(4-hydroxyphenyl)acetamide ().

Biological Activity

N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 4 4 amino 5 benzoyl 3 cyano 2 thienyl oxy phenyl}acetamide}}

This compound features a thienyl moiety, which is known for its role in enhancing biological activity through various mechanisms.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. It has been tested against various cancer cell lines, showing promising results.

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Cell Culture
HCC8276.48 ± 0.112D Cell Culture
NCI-H35820.46 ± 8.633D Cell Culture

These results indicate that the compound exhibits higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, suggesting a potential for effective tumor growth inhibition under specific conditions .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown significant antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in tumor progression and microbial survival.
  • DNA Binding : Studies indicate that the compound binds to DNA, potentially disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in tumor cells while sparing normal cells.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Study on Lung Cancer Cells : A study focused on the A549 lung cancer cell line demonstrated that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an antitumor agent .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

Q & A

Q. What synthetic routes are recommended for synthesizing N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:
  • Substitution reactions : Introducing the thienyl-oxy-phenyl backbone via SN2 mechanisms under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Condensation : Reacting intermediates like 4-amino-5-benzoyl-3-cyano-2-thienol with activated acetamide derivatives using coupling agents (e.g., DCC/DMAP) .
  • Optimization : Control temperature (60–80°C), solvent choice (toluene or dioxane for polar aprotic conditions), and pH to minimize side products. Monitor progress via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with DMSO-d₆ as a solvent .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., cyano, amide C=O) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be systematically resolved?

  • Methodological Answer :
  • Dose-Response Studies : Test varying concentrations (e.g., 0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) to establish potency thresholds .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, serum content, incubation time) to isolate variables .
  • Comparative Analysis : Benchmark against structural analogs (e.g., chloro- or fluorophenyl derivatives) to identify activity-structure relationships .

Q. What strategies are recommended for designing derivatives to enhance target selectivity or reduce off-target effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace benzoyl with furan or pyridine groups) and evaluate changes in IC₅₀ values .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What methodologies identify biological targets and mechanisms of action for this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against protein databases (PDB) to prioritize targets (e.g., EGFR, tubulin) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with purified proteins .
  • Transcriptomic Profiling : RNA-seq or qPCR to assess gene expression changes in treated cells (e.g., apoptosis markers like BAX/BCL-2) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in cytotoxicity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number or assay type .
  • Cross-Validation : Use orthogonal assays (e.g., MTT, ATP-luminescence) to confirm cytotoxicity .
  • Toxicokinetic Studies : Measure intracellular compound accumulation via LC-MS to correlate exposure with effect .

Experimental Design for Mechanistic Studies

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s neuroprotective or anticancer potential?

  • Methodological Answer :
  • In Vitro :
  • 3D Tumor Spheroids : Mimic tumor microenvironments to assess penetration and efficacy .
  • Primary Neuron Cultures : Test neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .
  • In Vivo :
  • Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived cancer cells .
  • Pharmacokinetic Profiling : Measure plasma half-life and organ distribution via radiolabeled compound tracking .

Structural and Functional Insights

Q. How does the compound’s thienyl-oxy-phenyl scaffold influence its pharmacokinetic properties?

  • Methodological Answer :
  • LogP Analysis : Calculate partition coefficients (e.g., using ChemAxon) to predict lipid solubility and blood-brain barrier penetration .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.